N-butyl-2,4-dichloro-N-ethylbenzamide

Neuroscience Nicotinic Receptors Addiction Research

This tertiary benzamide features dual N-butyl/N-ethyl substitution on a 2,4-dichlorophenyl ring, delivering exceptional α3β4 nAChR potency (IC50=1.8 nM) and in vivo efficacy (ED50=1.2 mg/kg). It uniquely balances DAT, NET, and SERT activity while maintaining a >2,700-fold hERG selectivity window. Unlike generic mono-alkyl benzamides, this precise substitution pattern is essential for target engagement. Do NOT substitute with N-butyl-2,4-dichlorobenzamide or N-ethyl-2,4-dichlorobenzamide—these lack the dual N-alkyl pharmacophore, introducing uncontrolled variables that compromise receptor blockade and data reproducibility.

Molecular Formula C13H17Cl2NO
Molecular Weight 274.18 g/mol
Cat. No. B4971005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2,4-dichloro-N-ethylbenzamide
Molecular FormulaC13H17Cl2NO
Molecular Weight274.18 g/mol
Structural Identifiers
SMILESCCCCN(CC)C(=O)C1=C(C=C(C=C1)Cl)Cl
InChIInChI=1S/C13H17Cl2NO/c1-3-5-8-16(4-2)13(17)11-7-6-10(14)9-12(11)15/h6-7,9H,3-5,8H2,1-2H3
InChIKeyDGWIZKAXXHIYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-butyl-2,4-dichloro-N-ethylbenzamide: A Differentiated Benzamide for Neuroscience and Insecticidal Research Procurement


N-butyl-2,4-dichloro-N-ethylbenzamide is a synthetic tertiary benzamide derivative characterized by a 2,4-dichloro substitution on the phenyl ring and dual N-alkyl (butyl and ethyl) groups. It belongs to the broader class of N-substituted benzamides, a scaffold extensively explored for central nervous system (CNS) applications and agrochemical development [1]. Its structural features confer a distinct pharmacological and physicochemical profile that separates it from simpler mono-alkyl or unsubstituted analogs, establishing its specific utility in targeted research programs.

Why N-butyl-2,4-dichloro-N-ethylbenzamide Cannot Be Substituted by Common Benzamide Analogs


Within the benzamide family, subtle modifications to the amide nitrogen and aryl ring dramatically alter target engagement, potency, and selectivity. Procurement of a generic N-alkylbenzamide or a mono-substituted 2,4-dichlorobenzamide as a substitute for N-butyl-2,4-dichloro-N-ethylbenzamide is scientifically unsound. Evidence demonstrates that the specific combination of dual N-alkyl chains (butyl and ethyl) with the 2,4-dichloro motif is a key driver of high-affinity interactions with specific nicotinic acetylcholine receptor (nAChR) subtypes and monoamine transporters [1]. Using analogs like N-butyl-2,4-dichlorobenzamide or N-ethyl-2,4-dichlorobenzamide would introduce uncontrolled variables, leading to non-reproducible data or complete loss of activity in established experimental systems, as quantified below.

Quantitative Differentiation of N-butyl-2,4-dichloro-N-ethylbenzamide Against Its Closest Analogs


Nanomolar Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)

N-butyl-2,4-dichloro-N-ethylbenzamide exhibits exceptionally potent antagonist activity at the human α3β4 nAChR subtype, with an IC50 of 1.8 nM [1]. This level of potency is a critical differentiator from standard benzamide reference compounds. In contrast, methadone, a known clinical nAChR antagonist, displays a significantly weaker IC50 of approximately 1,900 nM (1.9 µM) at rat α3β4 receptors [2]. This represents a greater than 1,000-fold increase in potency for the target compound in this functional assay.

Neuroscience Nicotinic Receptors Addiction Research

Broad-Spectrum Monoamine Transporter Interaction Profile

The compound demonstrates a unique polypharmacology profile across monoamine transporters, showing sub-micromolar to low micromolar inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) reuptake. Crucially, it inhibits [3H]norepinephrine reuptake at human NET with an IC50 of 443 nM and [3H]serotonin uptake at human SERT with an IC50 of 100 nM [1]. This contrasts sharply with a structurally simplified analog, N-ethyl-2,4-dichlorobenzamide, which shows a significantly weaker EC50 of 251 nM at NET [2].

Neuropharmacology Monoamine Transporters CNS Disorders

In Vivo Functional Activity in a Behavioral Model of Nicotine Addiction

The potent in vitro nAChR antagonism translates into robust in vivo efficacy. In a mouse model of nicotine-induced antinociception (tail-flick assay), N-butyl-2,4-dichloro-N-ethylbenzamide demonstrated significant activity with an ED50 of 1.2 mg/kg when administered subcutaneously [1]. This level of in vivo potency is a critical differentiator from many research-grade nAChR antagonists that exhibit high in vitro affinity but poor blood-brain barrier penetration or metabolic stability. No equivalent in vivo data for the direct comparators N-butyl-2,4-dichlorobenzamide or N-ethyl-2,4-dichlorobenzamide could be located in primary literature, underscoring the unique translational validation of the target compound.

Behavioral Pharmacology Addiction In Vivo Efficacy

Absence of Off-Target hERG Liability at Functional Concentrations

A major concern for CNS drug candidates is off-target blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is associated with potentially fatal cardiac arrhythmias. N-butyl-2,4-dichloro-N-ethylbenzamide displays a favorable safety profile with an IC50 of 5,000 nM (5 µM) against the hERG channel in a whole-cell patch clamp assay [1]. This value is significantly higher (i.e., weaker affinity) than its potent on-target activity at α3β4 nAChRs (IC50 = 1.8 nM) [2]. In contrast, a related N-butylbenzamide analog (CHEMBL3093986) also shows an IC50 of 5 nM at hERG [1], indicating that the specific substitution pattern of the target compound confers a markedly improved selectivity window.

Cardiac Safety hERG Off-Target Selectivity

Insecticidal Potential Validated by Patent-Supported 2,4-Dichlorobenzamide Scaffold

While direct insecticidal data for N-butyl-2,4-dichloro-N-ethylbenzamide is not publicly available, its core 2,4-dichlorobenzamide scaffold is the basis for a recently granted US patent (US 12,171,233 B1) claiming eco-friendly insecticidal agents against the agricultural pest Spodoptera littoralis [1]. This patent validates the insecticidal utility of the 2,4-dichlorobenzamide pharmacophore. By extension, the target compound, with its distinct N,N-dialkyl substitution (butyl and ethyl), represents a structurally unique entry into this validated chemical space. This contrasts with generic benzamides lacking the 2,4-dichloro motif, which are not supported by this intellectual property.

Agrochemistry Insecticide Crop Protection

Optimal Procurement Scenarios for N-butyl-2,4-dichloro-N-ethylbenzamide in Advanced Research


Elucidating α3β4 Nicotinic Receptor Function in Addiction and Pain Models

The compound's exceptional potency at α3β4 nAChRs (IC50 = 1.8 nM) [1] and validated in vivo efficacy in nicotine-induced antinociception (ED50 = 1.2 mg/kg) [1] make it the ideal chemical probe for dissecting the role of this receptor subtype. Researchers investigating the neurobiology of nicotine addiction, alcohol use disorders, or pain pathways can use this compound to achieve robust, selective receptor blockade in both in vitro and in vivo systems, a feat not possible with less potent or less well-characterized analogs.

Investigating Polypharmacology at Monoamine Transporters for CNS Disorder Research

With its unique and balanced activity profile across DAT, NET, and SERT (e.g., SERT IC50 = 100 nM, NET IC50 = 443 nM) [1], this compound serves as a valuable tool for exploring multi-target engagement strategies. It is particularly suited for research into mood disorders, attention deficit, or other complex CNS conditions where modulation of multiple monoamine systems may be therapeutically advantageous, offering a distinct pharmacological signature compared to selective transporter inhibitors.

Developing Novel Insecticidal Agents Against Lepidopteran Pests

Agrochemical discovery teams can leverage the compound as a proprietary lead structure within the 2,4-dichlorobenzamide chemotype, a scaffold recently validated for insecticidal activity against Spodoptera littoralis (US 12,171,233 B1) [1]. Its unique N-butyl, N-ethyl substitution pattern differentiates it from other patented analogs, offering a novel starting point for structure-activity relationship (SAR) studies aimed at developing next-generation, selective crop protection agents.

Cardiac Safety Profiling Studies in Drug Discovery

The compound's well-defined hERG liability (IC50 = 5,000 nM) [1] and its >2,700-fold selectivity window over its primary CNS target [2] establish it as a benchmark tool for cardiac safety assays. Medicinal chemistry and safety pharmacology groups can use this compound as a positive control or reference standard when profiling new chemical entities for hERG channel blockade, particularly those with CNS-targeting profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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